4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS2/c24-17-6-10-20(11-7-17)29-22-14-19(15-30(28)21-12-8-18(25)9-13-21)26-23(27-22)16-4-2-1-3-5-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGMVZQYZFBTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine is a pyrimidine derivative with potential pharmacological applications. This article reviews its biological activity, including antimicrobial, enzyme inhibition, and potential therapeutic effects.
- Molecular Formula : C19H16Cl2N2OS2
- Molar Mass : 423.38 g/mol
- CAS Number : 338960-35-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antibacterial and enzyme inhibitory capacities.
Antibacterial Activity
Studies have demonstrated that derivatives of pyrimidine compounds can show significant antibacterial properties. For instance, synthesized compounds similar to this compound were tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds achieving IC50 values as low as 2.14 µM compared to standard references .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 2.17 |
| ... | ... | ... |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
- AChE Inhibition : The compound demonstrated strong inhibitory activity against AChE, which is crucial for neurotransmission.
- Urease Inhibition : It was found to be a potent urease inhibitor, with some derivatives showing IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of various synthesized pyrimidine derivatives against multiple bacterial strains. The findings highlighted that certain derivatives exhibited potent activity against resistant strains, suggesting their potential use in developing new antibiotics.
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory properties of the compound. The results indicated that it could serve as a lead compound for developing drugs aimed at treating diseases associated with the target enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Sulfinyl vs. Sulfonyl Groups
A key structural analog is 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (C₁₈H₁₅ClN₂O₂S₂) . Here, the sulfinylmethyl (–CH₂–S(=O)–) group in the target compound is replaced with a sulfonyl (–CH₂–S(=O)₂–) moiety. For instance, sulfonyl groups are known to enhance metabolic stability but may reduce membrane permeability compared to sulfinyl groups.
Chlorophenyl vs. Fluorophenyl Substituents
The compound 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (C₁₀H₇ClFN₃S) replaces one chlorophenyl group with a fluorophenyl moiety. Fluorine’s high electronegativity increases oxidative stability and may improve bioavailability. However, the target compound’s dual chlorophenyl groups likely enhance lipophilicity, favoring interactions with hydrophobic biological targets.
Functional Group Modifications
Pyridinyl vs. Phenyl Substituents
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (C₂₃H₁₇Cl₂N₃S₂) substitutes the phenyl group at position 2 with a pyridinyl ring. In contrast, the target compound’s phenyl group may prioritize π-π stacking interactions, as observed in 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine (C₁₁H₁₀ClN₃S) .
Thieno-Pyrimidine vs. Pyrimidine Cores
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide incorporates a sulfur-containing thieno[2,3-d]pyrimidine core. The target compound’s simpler pyrimidine core may offer greater synthetic accessibility and tunability.
Crystallographic and Supramolecular Comparisons
Crystal structures of analogs such as 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine reveal intermolecular N–H···N hydrogen bonds and π-π stacking (centroid distances: 3.463–3.639 Å) . For example, sulfinyl groups in related compounds form S=O···H–N interactions, as seen in Ethyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*LogP estimated using ChemDraw.
Preparation Methods
Cyclocondensation Strategies
The pyrimidine scaffold is typically assembled via the Biginelli reaction or analogous cyclocondensation methods. For 2-phenylpyrimidine derivatives, a modified approach using chalcone derivatives and urea has been reported:
$$
\text{Benzaldehyde} + \text{4-Chloroacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone} \xrightarrow{\text{Urea, HCl}} \text{2-Phenyl-4,6-dichloropyrimidine}
$$
Key parameters:
Halogenation at C4 and C6
Selective chlorination at C4 and C6 is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline:
$$
\text{2-Phenylpyrimidin-4,6-diol} \xrightarrow{\text{POCl₃, DMA}} \text{2-Phenyl-4,6-dichloropyrimidine} \quad (\text{Yield: 85–92\%})
$$
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2). The sulfoxide’s polarity necessitates careful solvent selection to avoid decomposition.
Spectroscopic Confirmation
- ¹H NMR : Sulfinylmethyl protons resonate as two doublets (δ 3.1–3.3 ppm, J = 12–14 Hz) due to diastereotopicity.
- MS (ESI+) : Molecular ion at m/z 519.5 [M+H]⁺ aligns with the molecular formula C₂₄H₁₇Cl₂FN₂S₃.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A patent-disclosed method uses Suzuki-Miyaura coupling to install aryl groups post-pyrimidine formation:
$$
\text{4,6-Dibromo-2-phenylpyrimidine} + \text{4-ClC₆H₄B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(4-ClC₆H₄)-6-Br-2-phenylpyrimidine}
$$
Advantages : Higher functional group tolerance compared to SNAr.
Solid-Phase Synthesis
Immobilized pyrimidine precursors on Wang resin enable stepwise substitution, though yields are moderate (50–60%).
Industrial-Scale Considerations
Cost-Effective Oxidants
While H₂O₂ is standard, sodium perborate in trifluoroacetic acid offers a safer alternative for large-scale sulfoxide synthesis.
Waste Stream Management
POCl₃ quench protocols require careful neutralization to prevent HCl gas release, with NaHCO₃ slurry treatment being optimal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
